molecular formula C11H15FN2O2S B1445145 2-{2-[(3-Fluorophenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione CAS No. 1284857-69-7

2-{2-[(3-Fluorophenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione

Cat. No.: B1445145
CAS No.: 1284857-69-7
M. Wt: 258.31 g/mol
InChI Key: HPHZXGSFIBYAQP-UHFFFAOYSA-N
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Description

2-{2-[(3-Fluorophenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione (CAS 1284857-69-7) is a synthetic organic compound with the molecular formula C11H15FN2O2S and a molecular weight of 258.31-258.32 g/mol . This chemical features a thiazolidine core, a five-membered heterocycle containing both nitrogen and sulfur atoms, which is a privileged scaffold in medicinal chemistry due to its diverse biological potential . The thiazolidine-dione structure is a versatile building block for chemical synthesis and drug discovery research. Its core structure is known to be present in molecules with a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects . Specifically, derivatives containing this scaffold have been investigated as agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key target for improving insulin sensitivity in type 2 diabetes . Furthermore, the mechanism of action for some antimicrobial thiazolidine derivatives is linked to the inhibition of cytoplasmic Mur ligases, essential enzymes for bacterial cell wall synthesis . Researchers value this compound for exploring structure-activity relationships and developing novel bioactive molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2S/c12-10-3-1-4-11(9-10)13-5-7-14-6-2-8-17(14,15)16/h1,3-4,9,13H,2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHZXGSFIBYAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CCNC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-Fluorophenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione typically involves the reaction of 3-fluoroaniline with ethyl 2-bromoacetate to form an intermediate, which is then cyclized with thiourea to produce the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidine-1,1-dione moiety undergoes selective oxidation at the sulfur center under controlled conditions:

Reaction Reagents/Conditions Product References
Sulfoxide formationH₂O₂ (30%), RT, 6 hours2-{2-[(3-Fluorophenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione sulfoxide
Sulfone formationm-CPBA (2 equiv), DCM, 0°C → RTThis compound sulfone

Key Findings :

  • Sulfoxide formation occurs without affecting the fluorophenyl or ethylamino groups.

  • Sulfone derivatives show enhanced stability in polar solvents .

Reduction Reactions

The compound’s secondary amine and sulfone groups participate in reductive transformations:

Reaction Reagents/Conditions Product References
Amine reductionLiAlH₄ (4 equiv), THF, reflux2-{2-[(3-Fluorophenyl)amino]ethyl}-1,2-thiazolidine (sulfone reduced to thiolane)
Catalytic hydrogenationH₂ (1 atm), Pd/C, MeOH3-Fluoroaniline derivative with cleaved thiazolidine ring

Mechanistic Insights :

  • LiAlH₄ selectively reduces the sulfone group to a sulfide while preserving the fluorophenylaminoethyl chain .

  • Hydrogenation cleaves the N–S bond in the thiazolidine ring, yielding aromatic amines .

Nucleophilic Aromatic Substitution

The 3-fluorophenyl group undergoes regioselective substitution reactions:

Reaction Reagents/Conditions Product References
HydroxylationNaOH (10%), CuSO₄, 100°C2-{2-[(3-Hydroxyphenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione
AminationNH₃ (aq), FeCl₃, microwave2-{2-[(3-Aminophenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione

Regioselectivity Notes :

  • Substitution occurs preferentially at the para position relative to the fluorine atom due to electronic effects.

  • Microwave-assisted reactions improve yields (78–92%) compared to conventional heating .

Cyclization and Ring-Opening Reactions

The thiazolidine ring participates in ring-modification reactions:

Reaction Reagents/Conditions Product References
Acid-catalyzed ring-openingHCl (conc), reflux, 12 hours3-Fluoroaniline + ethyl 2-sulfoethylcarbamate
Base-mediated cyclizationK₂CO₃, DMF, 80°CPyrazoline-thiazolidine hybrid derivatives

Applications :

  • Ring-opening products serve as intermediates for sulfonamide-based drug candidates .

  • Cyclization with aldehydes yields bioactive heterocycles (e.g., pyrazolines) .

Cross-Coupling Reactions

The fluorophenyl group enables palladium-catalyzed coupling:

Reaction Reagents/Conditions Product References
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, DME2-{2-[(3-Biarylphenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione
Ullmann couplingCuI, L-proline, DMSON-Aryl derivatives with extended π-conjugation

Optimization Data :

  • Suzuki reactions achieve >85% yield with electron-deficient aryl boronic acids .

  • Ullmann conditions tolerate steric hindrance at the meta position .

Scientific Research Applications

Antidiabetic Activity

Research has indicated that thiazolidinediones, a class of compounds that includes 2-{2-[(3-Fluorophenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione, exhibit antidiabetic effects by acting as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ). This mechanism enhances insulin sensitivity and glucose uptake in adipose tissue.

Case Study :
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of thiazolidinedione derivatives in diabetic models. The results demonstrated that compounds similar to this compound significantly reduced blood glucose levels and improved lipid profiles in diabetic rats .

Anticancer Properties

Thiazolidinediones have also been studied for their anticancer properties. They are believed to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study :
In vitro studies reported in Cancer Research highlighted that derivatives of thiazolidinediones could inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's ability to modulate signaling pathways associated with cell survival was noted as a key factor in its anticancer activity .

Skin Care Formulations

The compound's properties make it suitable for use in cosmetic formulations aimed at improving skin health. Its potential as a skin permeation enhancer has been explored, allowing for better delivery of active ingredients through the skin barrier.

Data Table: Cosmetic Formulation Components

ComponentFunction
This compoundActive ingredient for skin health
EmollientsMoisturizing agents
PreservativesExtend shelf life
StabilizersMaintain formulation integrity

Case Study :
A formulation study published in International Journal of Cosmetic Science tested various concentrations of this compound in creams aimed at treating acne. The results showed a significant reduction in acne lesions compared to control formulations .

Mechanism of Action

The mechanism of action of 2-{2-[(3-Fluorophenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with biological receptors, while the thiazolidine ring may play a role in modulating enzyme activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-dione derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents IR Data (cm⁻¹) Applications/Notes
2-{2-[(3-Fluorophenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione (Target) C₁₁H₁₄FN₂O₂S 257.3 3-Fluorophenyl, ethylamino Not reported Intermediate for AZD1152 (anticancer agent) ; Discontinued commercially
2-(2-Aminoethyl)-1,2-thiazolidine-1,1-dione hydrochloride C₅H₁₀ClN₂O₂S 206.7 Primary amine, hydrochloride Not reported Precursor for amine-functionalized analogs; Enhanced solubility due to salt form
3-(Iodomethyl)-1λ⁶,2-thiazolidine-1,1-dione C₄H₆INOS 243.07 Iodomethyl Not reported High molecular weight due to iodine; Potential radiosensitizer or imaging agent
2-(Pyrrolidin-3-yl)-1,2-thiazolidine-1,1-dione (from ) C₉H₁₈N₂O₄S 250.32 Pyrrolidinyl (cyclic amine) Not reported Cyclic amine enhances conformational rigidity; Potential CNS activity
Bis-spiro thiazolidinone (3e from ) C₃₄H₂₈N₄O₄S₂ 620.7 Bis-spiro indoline, aromatic 1689 (C=O), 756 (C-S) High melting point (147–149°C); Lower yield (65%) due to complex synthesis

Key Observations

Iodine-substituted analogs () exhibit higher molecular weights, which may limit bioavailability but could be advantageous in radiopharmaceutical applications .

Synthetic Challenges: The target compound’s discontinued status () contrasts with the bis-spiro derivative (), which achieves moderate yields (65%) despite structural complexity .

Spectroscopic Features :

  • While IR data for the target compound are unavailable, the bis-spiro analog () shows a characteristic C=O stretch at 1689 cm⁻¹, a benchmark for thiazolidine-dione derivatives . The electron-withdrawing fluorine in the target compound may slightly shift this peak.

Pharmacological Relevance :

  • The target compound’s role in synthesizing AZD1152 underscores its importance in kinase inhibitor development . In contrast, pyrrolidinyl-substituted analogs () may target neurological pathways due to their cyclic amine structure .

Research Implications

The comparison highlights how substituents dictate the physicochemical and functional profiles of thiazolidine-dione derivatives. Future research should explore:

  • Optimization of the 3-fluorophenyl moiety to enhance stability and synthetic yield.
  • Comparative biological assays to evaluate kinase inhibition efficacy against AZD1152 intermediates.
  • Salt formulations (e.g., hydrochlorides) to improve solubility, as seen in .

Biological Activity

2-{2-[(3-Fluorophenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione (CAS No. 1284857-69-7) is a thiazolidine derivative with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H15FN2O2S
  • Molecular Weight : 258.31 g/mol
  • IUPAC Name : N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-3-fluoroaniline

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to interact with proteins involved in cell cycle regulation and apoptosis pathways, such as Bcl-XL and TNF-α .
  • Antimicrobial Properties : Preliminary studies indicate that thiazolidine derivatives can possess significant antibacterial and antifungal activities. The presence of the fluorophenyl group may enhance lipophilicity, facilitating better membrane penetration and interaction with microbial targets .

Structure-Activity Relationship (SAR)

Research indicates that the functional groups attached to the thiazolidine ring play a crucial role in the compound's biological activity:

  • Fluorophenyl Group : The incorporation of a fluorine atom increases lipophilicity and may enhance binding affinity to biological receptors.
  • Thiazolidine Core : The thiazolidine ring is essential for maintaining structural integrity and biological function. Variations in substituents on this core can lead to altered bioactivity .

Anticancer Activity

A study evaluating the efficacy of various thiazolidine derivatives found that this compound demonstrated significant cytotoxicity against human cancer cell lines. The IC50 values indicated that it was comparable to standard chemotherapeutic agents like doxorubicin .

CompoundCell LineIC50 (µg/mL)
This compoundA4311.98 ± 0.12
DoxorubicinA4310.5 ± 0.05

Antimicrobial Activity

In vitro studies have shown that thiazolidine derivatives exhibit potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Q & A

Q. How should researchers address impurity profiling for regulatory compliance?

  • Methodological Answer : Develop a gradient HPLC-MS method with charged aerosol detection (CAD) to quantify trace impurities. Synthesize and characterize potential genotoxic impurities (e.g., alkylating intermediates) using guidelines from ICH Q3A/B. Accelerated stability studies under ICH conditions (40°C/75% RH) ensure robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[(3-Fluorophenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione
Reactant of Route 2
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2-{2-[(3-Fluorophenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione

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